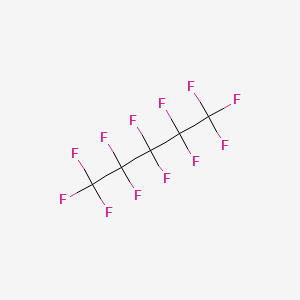

Dodecafluoropentane

准备方法

全氟戊烷可以通过称为氟化的方法合成,在该方法中,戊烷中的氢原子被氟原子取代。这可以通过在受控条件下使用各种氟化剂来实现。 工业生产方法通常涉及使用电化学氟化或直接氟化技术 .

化学反应分析

全氟戊烷由于强碳-氟键而相对惰性。 它可以在特定条件下进行某些反应:

氧化: 全氟戊烷可以使用强氧化剂氧化,尽管由于碳-氟键的稳定性,这种情况并不常见。

还原: 由于全氟戊烷的稳定性,还原反应也很少见。

科学研究应用

Neuroprotective Agent in Stroke Therapy

Dodecafluoropentane emulsion (DDFPe) has shown promise as a neuroprotective agent in ischemic stroke models. Research indicates that DDFPe can significantly reduce infarct volumes when administered intravenously during or after a stroke event.

- Case Study: Stroke Models

In studies involving New Zealand white rabbits, DDFPe administration resulted in an approximately 80% reduction in infarct size when given within hours of embolization. The compound acts by improving oxygen transport to ischemic brain tissue without requiring red blood cell flow, thus extending the therapeutic window for tissue plasminogen activator (tPA) therapy from the standard 3 hours to up to 9 hours post-stroke onset .

| Study | Infarct Volume Reduction | Administration Timing | Animal Model |

|---|---|---|---|

| Study A | 80% | 1 hour post-embolization | Rabbit |

| Study B | Significant decrease | Up to 24 hours | Rat |

Oxygen Therapeutic in Tumor Treatment

This compound is also being explored as an adjunct therapy in the treatment of hypoxic tumors, particularly glioblastoma multiforme (GBM). Its ability to enhance tissue oxygenation makes it a candidate for improving the efficacy of radiotherapy.

- Case Study: Glioblastoma Multiforme

In a phase Ib/II clinical trial, patients with GBM received DDFPe prior to radiotherapy. The results indicated that DDFPe administration was well tolerated and led to a statistically significant reduction in tumor hypoxia as measured by tissue oxygenation level-dependent MRI . The median overall survival was reported at 19.4 months, which is favorable compared to historical controls.

| Parameter | Value |

|---|---|

| Median Overall Survival | 19.4 months |

| Median Progression-Free Survival | 9.6 months |

| Adverse Events | Grade 3 radiation necrosis in two patients |

Radiosensitizer in Cancer Therapy

This compound has been investigated for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy against tumors by improving oxygen delivery.

- Case Study: Radiosensitization Effects

In clinical trials involving patients undergoing chemoradiation for GBM, DDFPe was administered alongside standard chemotherapy (temozolomide). The combination therapy demonstrated improved outcomes compared to historical controls, highlighting DDFPe's role in enhancing tumor response to radiation .

Pre-hospital Resuscitation

This compound has also been studied for its application in pre-hospital resuscitation settings, particularly during trauma or hemorrhagic events.

- Case Study: Trauma Resuscitation

A study evaluated the use of DDFPe in conjunction with fresh whole blood during resuscitation efforts. Results showed that while survival rates were lower compared to control groups receiving fresh whole blood alone, DDFPe was effective in reducing metabolic burden during critical care scenarios .

作用机制

The mechanism of action of perflenapent in medical applications involves its ability to form stable microbubbles when subjected to ultrasound. These microbubbles enhance the contrast in ultrasound imaging, allowing for better visualization of tissues and organs. In occlusion therapy, the conversion of liquid droplets into gas microbubbles can block blood vessels, aiding in the treatment of certain medical conditions .

相似化合物的比较

全氟戊烷由于其高氟含量和稳定性而独一无二。 类似的化合物包括:

全氟己烷: 另一种具有类似性质但碳链更长的氟碳化合物。

全氟丁烷: 另一种具有类似性质但碳链更短的氟碳化合物,在成像和溶剂方面具有类似的应用。

全氟辛烷: 以其在电子冷却和表面活性剂中的应用而闻名

全氟戊烷因其沸点、稳定性和生物医学应用的最佳平衡而脱颖而出。

生物活性

Dodecafluoropentane (DDFP) is a perfluorocarbon compound that has garnered interest in various biomedical applications, particularly in enhancing oxygen delivery and acting as a potential neuroprotective agent. This article will explore the biological activity of DDFP, focusing on its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

DDFP is a colorless, odorless liquid that is part of a class of compounds known as perfluorocarbons (PFCs). Due to their unique properties, including high oxygen solubility and stability, PFCs have been explored for use in medical imaging, as blood substitutes, and in therapies aimed at improving tissue oxygenation during ischemic events.

- Oxygen Transport : DDFP can carry and release large amounts of oxygen, making it effective in hypoxic conditions. Its emulsion form allows for the delivery of oxygen to tissues that are typically unreachable by erythrocytes, particularly under conditions of cerebral ischemia .

- Neuroprotection : In animal studies, DDFP has shown promise as a neuroprotective agent. For instance, research involving rabbits demonstrated that intravenous administration of DDFP reduced infarct volumes following induced ischemic strokes. The study reported significant decreases in infarct volume percentages across various treatment groups compared to controls .

- Radiosensitization : Recent studies indicate that DDFP may enhance the efficacy of radiotherapy in hypoxic tumors such as glioblastoma multiforme (GBM). A phase Ib/II clinical trial showed that patients receiving DDFP alongside standard chemotherapy exhibited improved tumor oxygenation and potentially better treatment outcomes .

Pharmacokinetics

The pharmacokinetic profile of DDFP is characterized by a rapid clearance from the bloodstream. Following intravenous administration, the half-life of DDFP was found to be approximately 1.45 minutes, with blood levels returning to baseline within 30 minutes post-injection. Despite this rapid clearance, the therapeutic effects can last significantly longer due to potential accumulation in tissues or sustained oxygen delivery mechanisms .

| Parameter | Value |

|---|---|

| Half-Life | 1.45 ± 0.17 minutes |

| Mean Blood Clearance | 78.5 ± 24.9 ml/min/kg |

| Peak Blood Levels | 1.97 to 3.34 μL/ml |

| Duration of Therapeutic Effect | >90 minutes |

Case Studies

- Neuroprotection in Stroke Models : In a controlled study using New Zealand White rabbits subjected to permanent cerebral embolic occlusion, DDFP was administered at varying doses. Results indicated a significant reduction in infarct volume across all treatment groups compared to controls (p < 0.004) .

- Clinical Application in Glioblastoma : A multicenter phase Ib/II trial involving GBM patients demonstrated that administering DDFP prior to radiotherapy led to measurable increases in tumor oxygenation levels as assessed by TOLD MRI scans. This suggests that DDFP could potentially improve the effectiveness of radiation therapy in hypoxic tumor environments .

- Cardiac Arrest Recovery : In swine models of cardiac arrest, animals treated with DDFP showed improved neurobehavioral outcomes compared to placebo groups, indicating its potential role in enhancing recovery following ischemic events .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCBUSHGCBERSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046613 | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Strem Chemicals MSDS] | |

| Record name | Perfluoropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

678-26-2 | |

| Record name | Perfluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflenapent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflenapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLENAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。